molecular formula C17H30N4O2 B3811796 1-(2,2-Dimethylpropyl)-3-[[(1,5-dimethylpyrazol-4-yl)methylamino]methyl]-3-hydroxypiperidin-2-one

1-(2,2-Dimethylpropyl)-3-[[(1,5-dimethylpyrazol-4-yl)methylamino]methyl]-3-hydroxypiperidin-2-one

Cat. No.: B3811796
M. Wt: 322.4 g/mol
InChI Key: ZIEANPKSABKENX-UHFFFAOYSA-N
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Description

1-(2,2-Dimethylpropyl)-3-[[(1,5-dimethylpyrazol-4-yl)methylamino]methyl]-3-hydroxypiperidin-2-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a piperidin-2-one core, a dimethylpropyl group, and a dimethylpyrazolylmethylamino moiety.

Preparation Methods

The synthesis of 1-(2,2-Dimethylpropyl)-3-[[(1,5-dimethylpyrazol-4-yl)methylamino]methyl]-3-hydroxypiperidin-2-one involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically starts with the preparation of the piperidin-2-one core, followed by the introduction of the dimethylpropyl group and the dimethylpyrazolylmethylamino moiety. Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

1-(2,2-Dimethylpropyl)-3-[[(1,5-dimethylpyrazol-4-yl)methylamino]methyl]-3-hydroxypiperidin-2-one undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperidin-2-one core. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

This compound has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe to study biological processes.

    Industry: It can be used in the production of various chemical products.

Mechanism of Action

The mechanism of action of 1-(2,2-Dimethylpropyl)-3-[[(1,5-dimethylpyrazol-4-yl)methylamino]methyl]-3-hydroxypiperidin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context.

Comparison with Similar Compounds

1-(2,2-Dimethylpropyl)-3-[[(1,5-dimethylpyrazol-4-yl)methylamino]methyl]-3-hydroxypiperidin-2-one can be compared with similar compounds such as:

Properties

IUPAC Name

1-(2,2-dimethylpropyl)-3-[[(1,5-dimethylpyrazol-4-yl)methylamino]methyl]-3-hydroxypiperidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H30N4O2/c1-13-14(10-19-20(13)5)9-18-11-17(23)7-6-8-21(15(17)22)12-16(2,3)4/h10,18,23H,6-9,11-12H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIEANPKSABKENX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C)CNCC2(CCCN(C2=O)CC(C)(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H30N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(2,2-Dimethylpropyl)-3-[[(1,5-dimethylpyrazol-4-yl)methylamino]methyl]-3-hydroxypiperidin-2-one
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1-(2,2-Dimethylpropyl)-3-[[(1,5-dimethylpyrazol-4-yl)methylamino]methyl]-3-hydroxypiperidin-2-one
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1-(2,2-Dimethylpropyl)-3-[[(1,5-dimethylpyrazol-4-yl)methylamino]methyl]-3-hydroxypiperidin-2-one
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1-(2,2-Dimethylpropyl)-3-[[(1,5-dimethylpyrazol-4-yl)methylamino]methyl]-3-hydroxypiperidin-2-one
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1-(2,2-Dimethylpropyl)-3-[[(1,5-dimethylpyrazol-4-yl)methylamino]methyl]-3-hydroxypiperidin-2-one
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1-(2,2-Dimethylpropyl)-3-[[(1,5-dimethylpyrazol-4-yl)methylamino]methyl]-3-hydroxypiperidin-2-one

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